MNK1 Inhibitory Potency vs. CGP 57380
DS12881479 exhibits an IC50 of 21 nM against inactive MNK1 in an in vitro kinase assay. In comparison, the widely used tool compound CGP 57380, a first-generation MNK1 inhibitor, has a reported IC50 of 2.2 µM (2200 nM) under comparable assay conditions. This represents an approximately 105-fold increase in potency for DS12881479 [1][2]. The substantial difference in potency translates directly to the concentration required for effective target engagement in cellular and in vivo experiments.
| Evidence Dimension | MNK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | CGP 57380: 2.2 µM (2200 nM) |
| Quantified Difference | 105-fold more potent |
| Conditions | In vitro kinase assay using inactive full-length unphosphorylated MNK1 |
Why This Matters
Procurement of DS12881479 enables effective MNK1 inhibition at nanomolar concentrations, reducing off-target effects and solvent-related artifacts associated with high micromolar dosing of less potent analogs.
- [1] S. K. et al. (2018). A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1. Acta Crystallographica Section F: Structural Biology Communications, 74(Pt 3), 156–160. View Source
- [2] Knauf, U., Tschopp, C., & Gram, H. (2001). Negative regulation of protein translation by mitogen-activated protein kinase-interacting kinases 1 and 2. Molecular and Cellular Biology, 21(16), 5500-5511. View Source
